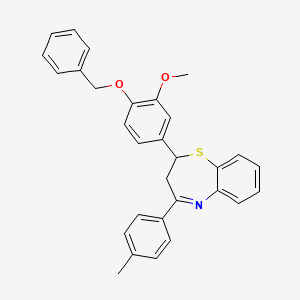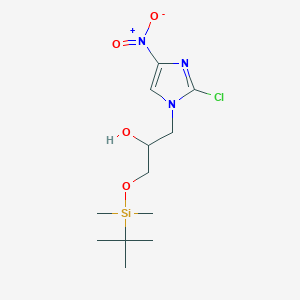
1-((tert-Butyldimethylsilyl)oxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((tert-Butyldimethylsilyl)oxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol is a complex organic compound that features a tert-butyldimethylsilyl (TBS) protecting group, a chloronitroimidazole moiety, and a propanol backbone. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((tert-Butyldimethylsilyl)oxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol typically involves multiple steps, including nucleophilic substitution, hydrolysis, and silicon etherification reactions. One reported method involves the reaction of 2-chloro-4-nitroimidazole with (S)-epichlorohydrin, followed by hydrolysis and subsequent protection of the hydroxyl group with tert-butyldimethylsilyl chloride .
Industrial Production Methods
For industrial production, the synthesis route is optimized to ensure scalability, cost-effectiveness, and environmental friendliness. The process involves using cheap and readily available raw materials, mild reaction conditions, and a one-pot procedure to minimize labor and waste .
化学反応の分析
Types of Reactions
1-((tert-Butyldimethylsilyl)oxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Nucleophilic substitution: The chloronitroimidazole moiety can participate in nucleophilic substitution reactions.
Hydrolysis: The TBS protecting group can be removed under acidic or basic conditions.
Oxidation and Reduction: The nitro group can be reduced to an amine, and the hydroxyl group can be oxidized to a carbonyl compound.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium carbonate in polar aprotic solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Major Products Formed
Nucleophilic substitution: Formation of azido or other substituted imidazole derivatives.
Hydrolysis: Formation of the free hydroxyl compound.
Reduction: Formation of amine derivatives from the nitro group.
科学的研究の応用
1-((tert-Butyldimethylsilyl)oxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting infectious diseases.
Industry: Applied in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 1-((tert-Butyldimethylsilyl)oxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic activation. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the disease process.
類似化合物との比較
Similar Compounds
1-((tert-Butyldimethylsilyl)oxy)-3-(2-chloro-1H-imidazol-1-yl)propan-2-ol: Lacks the nitro group, which can affect its reactivity and biological activity.
1-((tert-Butyldimethylsilyl)oxy)-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol: Lacks the chloro group, which can influence its chemical properties and applications.
Uniqueness
1-((tert-Butyldimethylsilyl)oxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol is unique due to the presence of both chloro and nitro groups on the imidazole ring, which provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
特性
分子式 |
C12H22ClN3O4Si |
|---|---|
分子量 |
335.86 g/mol |
IUPAC名 |
1-[tert-butyl(dimethyl)silyl]oxy-3-(2-chloro-4-nitroimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C12H22ClN3O4Si/c1-12(2,3)21(4,5)20-8-9(17)6-15-7-10(16(18)19)14-11(15)13/h7,9,17H,6,8H2,1-5H3 |
InChIキー |
OBBGZXFKKHAEKW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCC(CN1C=C(N=C1Cl)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate](/img/structure/B14761941.png)
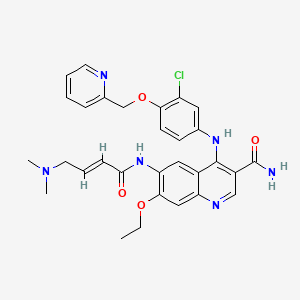
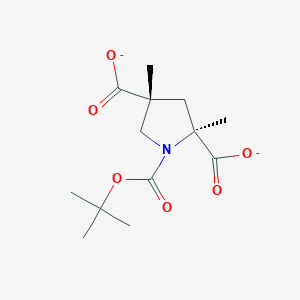
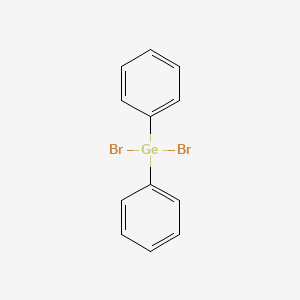
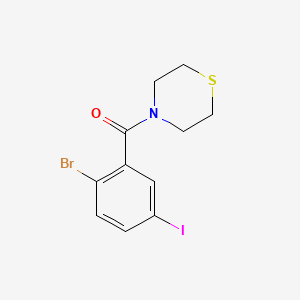
![(3R,3aR,5aR,5bR,7aS,8S,9S,11aS,11bS,13aS,13bR)-11b-(hydroxymethyl)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,9,10,11,11a,12,13,13b-tetradecahydro-1H-cyclopenta[a]chrysene-8,9-diol](/img/structure/B14761967.png)
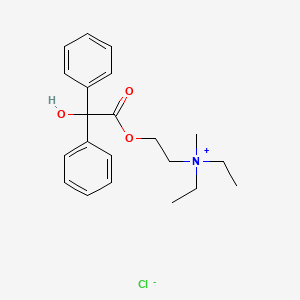
![N-ethyl-N-[(7-methyl-5-nitro-1H-indol-3-yl)methyl]ethanamine](/img/structure/B14761994.png)
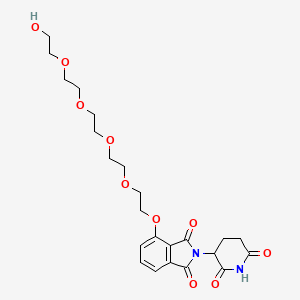

![N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]-2-hydroxy-acetamide](/img/structure/B14762013.png)

